molecular formula C25H33ClN4O3S2 B6493442 N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride CAS No. 1217004-47-1

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6493442
CAS No.: 1217004-47-1
M. Wt: 537.1 g/mol
InChI Key: DETKAMYPLVCNPQ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O3S2 and its molecular weight is 537.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.1682610 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S2.ClH/c1-4-27(5-2)17-18-29(25-26-23-19(3)9-8-10-22(23)33-25)24(30)20-11-13-21(14-12-20)34(31,32)28-15-6-7-16-28;/h8-14H,4-7,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETKAMYPLVCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28ClN3O2S
  • Molecular Weight : 446.0 g/mol
  • CAS Number : 1216837-63-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial activities.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study demonstrated that benzothiazole derivatives can effectively target multiple signaling pathways involved in cancer progression (Bansal & Silakari, 2012).

2. Antimicrobial Activity

Antimicrobial activity is another critical aspect of this compound's profile. Compounds containing benzothiazole moieties have been reported to possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a related study found that benzothiazole derivatives exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli (Birajdar et al., 2013).

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses (Wang et al., 2015).

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It may act on specific receptors involved in cell signaling pathways that regulate cell growth and immune responses.
  • Oxidative Stress Induction : Some studies suggest that related compounds induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

StudyFindings
Bansal & Silakari (2012)Identified multiple benzothiazole derivatives with significant anticancer activity against various cancer cell lines.
Birajdar et al. (2013)Demonstrated antibacterial activity against E. coli and S. aureus, with some compounds showing MIC values lower than standard antibiotics.
Wang et al. (2015)Reported anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases.

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